molecular formula C18H16FN3O4 B2872997 N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 952892-67-0

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2872997
CAS No.: 952892-67-0
M. Wt: 357.341
InChI Key: FXDRIJMACLJXGG-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethoxyphenyl group and at position 2 with a 4-fluorophenylacetamide moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it a common feature in medicinal chemistry.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c1-24-13-7-8-15(25-2)14(10-13)17-21-22-18(26-17)20-16(23)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDRIJMACLJXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole with 4-fluorophenylacetyl chloride under basic conditions to obtain the target compound .

Chemical Reactions Analysis

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.

    Medicine: The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, such as thymidylate synthase and topoisomerase II. These interactions lead to the disruption of DNA synthesis and cell division, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound 1,3,4-Oxadiazole 5-(2,5-dimethoxyphenyl), 2-(4-fluorophenylacetamide) Hypothesized DGAT or enzyme inhibition (structural analogy to DGAT inhibitors) -
DGAT1iB (Cis-4-{3-fluoro-4-[({5-[(4-fluorophenyl)amino]-1,3,4-oxadiazol-2-yl}carbonyl)amino]phenoxy} cyclohexane carboxylic acid) 1,3,4-Oxadiazole 4-Fluorophenylamino, cyclohexane carboxylic acid DGAT1 inhibitor; high specificity for DGAT1 over DGAT2
DGAT2-iC (N-(4,5-dihydronaphtho[1.2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide) Thiazole 3,4-Dimethoxyphenylacetamide, dihydronaphthothiazole DGAT2 inhibitor; dimethoxy groups enhance lipophilicity and membrane interaction
8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide) 1,3,4-Oxadiazole 5-Indolylmethyl, sulfanyl linker, chloro-methylphenyl Moderate α-glucosidase inhibition (IC₅₀: 12.3 µM)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole 4-Fluorophenyl, acetyl group Structural analog with thiadiazole core; crystallographic data suggests planar conformation

Key Observations

Core Heterocycle Differences: The target compound’s 1,3,4-oxadiazole core contrasts with DGAT2-iC’s thiazole ring and the thiadiazole in . Sulfanyl-containing analogs (e.g., 8t) exhibit distinct solubility profiles due to the sulfur linker but showed weaker enzyme inhibition compared to acetamide-linked derivatives .

Substituent Impact on Bioactivity: The 2,5-dimethoxyphenyl group in the target compound shares similarities with DGAT2-iC’s 3,4-dimethoxyphenyl group, which is critical for DGAT2 inhibition. Methoxy groups likely enhance membrane permeability and hydrophobic binding . Fluorine’s electron-withdrawing effects may improve metabolic stability .

Biological Activity Trends :

  • DGAT inhibitors (e.g., DGAT1iB, DGAT2-iC) demonstrate substituent-dependent isoform specificity. The target compound’s dimethoxy and fluorophenyl groups may favor DGAT2 inhibition, akin to DGAT2-iC .
  • Compounds with bulkier substituents (e.g., 8t’s indolylmethyl group) showed reduced potency in α-glucosidase assays, highlighting the need for balanced steric effects .

Research Findings and Implications

  • Structural Insights: The target compound’s planar oxadiazole core and methoxy/fluorine substituents align with features of known DGAT inhibitors, suggesting comparable mechanisms of action.
  • Gaps in Data : Direct enzymatic assays for the target compound are absent in the evidence; inferences rely on structural analogs.
  • Design Recommendations : Introducing polar groups (e.g., pyrazine in ) could improve solubility without compromising activity .

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